molecular formula C11H12N4O3 B2541559 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956728-60-2

1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2541559
CAS No.: 956728-60-2
M. Wt: 248.242
InChI Key: LVJCQHONUGHDDT-UHFFFAOYSA-N
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Description

1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyridazine and pyrazole rings followed by their coupling. One common method involves the reaction of ethyl 3-aminopyridazine-6-carboxylate with 5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its dual ring structure, which imparts distinct physicochemical properties. This duality allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles.

Properties

IUPAC Name

1-(6-ethoxypyridazin-3-yl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-18-10-5-4-9(13-14-10)15-7(2)8(6-12-15)11(16)17/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCQHONUGHDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956728-60-2
Record name 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
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